4-Bromo-N-(2-fluorobenzyl)-3-methylaniline
Overview
Description
4-Bromo-N-(2-fluorobenzyl)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 4-position, a fluorobenzyl group at the N-position, and a methyl group at the 3-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-fluorobenzyl)-3-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The starting material, 3-methylaniline, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group, forming 4-amino-3-methylaniline.
Bromination: Bromination of 4-amino-3-methylaniline introduces a bromine atom at the 4-position.
N-Alkylation: Finally, the compound undergoes N-alkylation with 2-fluorobenzyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-fluorobenzyl)-3-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like thiols, amines, or alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
4-Bromo-N-(2-fluorobenzyl)-3-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-fluorobenzyl)-3-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-chlorobenzyl)-3-methylaniline
- 4-Bromo-N-(2-methylbenzyl)-3-methylaniline
- 4-Bromo-N-(2-methoxybenzyl)-3-methylaniline
Uniqueness
4-Bromo-N-(2-fluorobenzyl)-3-methylaniline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
4-bromo-N-[(2-fluorophenyl)methyl]-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c1-10-8-12(6-7-13(10)15)17-9-11-4-2-3-5-14(11)16/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXZXIWEJYLHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=CC=C2F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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